molecular formula C21H25N3O4 B4747371 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4747371
M. Wt: 383.4 g/mol
InChI Key: CQZZJBOOLYLWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as APDC, is a chemical compound that has been synthesized for various scientific research applications. It belongs to the class of piperazine derivatives and has shown potential in the fields of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is thought to act as a modulator of various neurotransmitter systems in the brain. It has been shown to have affinity for various receptors, including 5-HT1A, 5-HT2A, D2, and A2A receptors. 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, which may be responsible for its potential as a treatment for addiction. 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of serotonin receptors.

Advantages and Limitations for Lab Experiments

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high affinity for various receptors in the brain. However, there are also limitations to its use in lab experiments. It has been shown to have low selectivity for some receptors, which may limit its use in specific studies. Additionally, its effects may vary depending on the animal model used, which may limit its translational potential.

Future Directions

There are several future directions for research on 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide. One potential direction is to investigate its potential as a treatment for addiction, depression, and anxiety in humans. Another direction is to investigate its selectivity for various receptors and its potential as a tool for studying specific neurotransmitter systems in the brain. Additionally, future research could investigate the effects of 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide in various disease models, such as Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has shown potential in various scientific research applications, particularly in the fields of neuroscience and pharmacology. Its synthesis method is simple and efficient, and it has been shown to have high affinity for various receptors in the brain. However, its effects may vary depending on the animal model used, and its selectivity for some receptors may limit its use in specific studies. Future research could investigate its potential as a treatment for various disorders and its selectivity for specific neurotransmitter systems in the brain.

Scientific Research Applications

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has been used in various scientific research applications, particularly in the fields of neuroscience and pharmacology. It has been shown to have potential as a ligand for various receptors in the brain, including serotonin receptors, dopamine receptors, and adenosine receptors. 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been used in studies investigating the role of these receptors in various physiological and pathological conditions, such as addiction, depression, and anxiety.

properties

IUPAC Name

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15(25)16-4-7-18(8-5-16)23-10-12-24(13-11-23)21(26)22-17-6-9-19(27-2)20(14-17)28-3/h4-9,14H,10-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZZJBOOLYLWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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